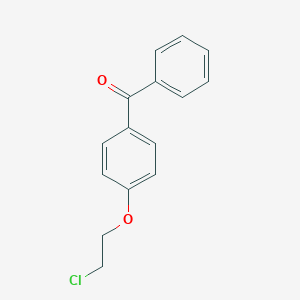

4-(2-Chloroethoxy)benzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(2-chloroethoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXBAJHRIRDYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474589 | |

| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-73-4 | |

| Record name | [4-(2-Chloroethoxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethoxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone (CAS 3439-73-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the synthesis of pharmacologically significant molecules such as Tamoxifen. This document collates critical data on its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, reactivity profile, and essential safety and handling information. The content is structured to deliver actionable insights and support research and development activities in medicinal chemistry and related fields.

Introduction: A Pivotal Synthetic Building Block

4-(2-Chloroethoxy)benzophenone, with CAS number 3439-73-4, is a substituted benzophenone derivative. Benzophenones, as a class, are aromatic ketones with diverse applications, ranging from photoinitiators in polymer chemistry to pharmacophores in medicinal chemistry[1]. The title compound distinguishes itself through the presence of a 2-chloroethoxy group at the 4-position of one of the phenyl rings. This functional group is a versatile handle for introducing more complex moieties through nucleophilic substitution reactions.

Its most notable application is as a crucial precursor in the synthesis of Tamoxifen and its derivatives, which are widely used in the treatment and prevention of estrogen receptor-positive breast cancer[2]. The chloroethoxy group allows for the facile introduction of the dimethylaminoethoxy side chain characteristic of Tamoxifen. Understanding the properties and reactivity of 4-(2-Chloroethoxy)benzophenone is therefore of significant interest to professionals in drug development and organic synthesis.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is fundamental to its application in synthesis and analysis.

Physical and Chemical Properties

4-(2-Chloroethoxy)benzophenone is a white solid at room temperature. It is soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate.

| Property | Value | Source |

| CAS Number | 3439-73-4 | [2] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |

| Molecular Weight | 260.72 g/mol | [3] |

| Appearance | White Solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate |

Spectral Data Analysis

Detailed spectral data is crucial for the identification and characterization of 4-(2-Chloroethoxy)benzophenone.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

-

Aromatic Protons (9H): The nine protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the unsubstituted phenyl ring will likely show multiplets corresponding to ortho, meta, and para positions. The protons on the substituted phenyl ring will appear as two doublets due to the para-substitution pattern.

-

-OCH₂- Protons (2H): The two protons of the methylene group adjacent to the oxygen atom are expected to resonate as a triplet at approximately 4.3 ppm.

-

-CH₂Cl Protons (2H): The two protons of the methylene group adjacent to the chlorine atom are expected to resonate as a triplet at approximately 3.8 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of 195-200 ppm.

-

Aromatic Carbons (12C): The twelve carbons of the two phenyl rings will appear in the aromatic region, typically between 114 and 163 ppm. The carbon attached to the ether oxygen will be downfield, while the other aromatic carbons will have shifts influenced by their position relative to the carbonyl and ether groups.

-

-OCH₂- Carbon (1C): The carbon of the methylene group adjacent to the oxygen atom is expected to appear around 68 ppm.

-

-CH₂Cl Carbon (1C): The carbon of the methylene group adjacent to the chlorine atom is expected to have a chemical shift of approximately 42 ppm.

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (in cm⁻¹) for 4-(2-Chloroethoxy)benzophenone include:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone.

-

C-O-C Stretch (Ether): A strong absorption band is expected in the range of 1250-1000 cm⁻¹, corresponding to the aryl-alkyl ether linkage.

-

C-Cl Stretch: A band in the region of 800-600 cm⁻¹ is indicative of the carbon-chlorine bond.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands will be present in the 1600-1450 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(2-Chloroethoxy)benzophenone, the expected fragmentation in electron ionization (EI) mode would include:

-

Molecular Ion (M⁺): A peak at m/z = 260, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in an M+2 peak at m/z = 262 with approximately one-third the intensity of the molecular ion peak.

-

Key Fragments:

-

Loss of the chloroethoxy side chain to give the benzoyl cation (C₆H₅CO⁺) at m/z = 105.

-

Cleavage of the C-C bond in the chloroethoxy group, potentially leading to fragments corresponding to the loss of CH₂Cl.

-

Fragments corresponding to the substituted and unsubstituted phenyl rings.

-

Synthesis and Reactivity

Synthesis of 4-(2-Chloroethoxy)benzophenone

A common and efficient method for the synthesis of 4-(2-Chloroethoxy)benzophenone is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and a suitable chloroethylating agent. A detailed protocol is provided below.

Reaction Scheme:

Caption: Synthesis of 4-(2-Chloroethoxy)benzophenone.

Experimental Protocol: [3]

-

Reaction Setup: To a solution of 4-hydroxybenzophenone in water, add sodium hydroxide to form the corresponding sodium phenoxide in situ.

-

Addition of Reagents: Add 1,2-dichloroethane and a phase-transfer catalyst, such as benzyl tri-n-butylammonium bromide. The use of a phase-transfer catalyst is crucial for bringing the water-soluble phenoxide and the organic-soluble dichloroethane into the same phase to react.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-Chloroethoxy)benzophenone as a white solid with a reported yield of 88%[3].

Causality Behind Experimental Choices:

-

Base (NaOH): The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming the more nucleophilic phenoxide anion.

-

Phase-Transfer Catalyst: This is essential in a biphasic system (water and an organic solvent) to facilitate the reaction between the ionic nucleophile and the organic electrophile.

-

Excess 1,2-Dichloroethane: Using an excess of 1,2-dichloroethane can serve as both a reactant and a solvent, driving the reaction towards the product.

-

Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

Reactivity Profile

The reactivity of 4-(2-Chloroethoxy)benzophenone is primarily dictated by the chloroethoxy group. The terminal chlorine atom is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution:

The carbon atom attached to the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This is the key reaction in the synthesis of Tamoxifen, where dimethylamine acts as the nucleophile.

Workflow for Nucleophilic Substitution:

Caption: Nucleophilic substitution at the chloroethoxy group.

This reactivity makes 4-(2-Chloroethoxy)benzophenone a valuable intermediate for introducing an ethoxy-linked functional group onto a benzophenone scaffold. The choice of nucleophile allows for the synthesis of a diverse library of compounds for various applications, including drug discovery.

Safety and Handling

Proper handling of 4-(2-Chloroethoxy)benzophenone is essential to ensure laboratory safety.

Hazard Identification

Based on available data, 4-(2-Chloroethoxy)benzophenone is classified with the GHS07 pictogram and the signal word "Warning"[4].

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First-Aid Measures[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage[5]

-

Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Storage: Store in a cool, dry place in a tightly closed container.

Personal Protective Equipment[5]

-

Eye/Face Protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Conclusion

4-(2-Chloroethoxy)benzophenone is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. This guide has provided a detailed overview of its key properties, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The provided safety and handling information is essential for its responsible use in a research or industrial setting. A comprehensive understanding of this compound will undoubtedly facilitate its effective application in the development of new and important molecules.

References

-

LookChem. 4-(2-Chloroethoxy)benzophenone Safety Data Sheets(SDS). [Link]

-

Wikipedia. Benzophenone. [Link]

Sources

Introduction: The Role of 4-(2-Chloroethoxy)benzophenone in Synthetic Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chloroethoxy)benzophenone

4-(2-Chloroethoxy)benzophenone is a diaryl ketone derivative that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, incorporating a stable benzophenone core with a reactive chloroethoxy side chain, makes it a versatile building block. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals to ensure proper handling, storage, reaction optimization, and analytical characterization. This guide provides a detailed examination of these properties, grounded in established analytical techniques and field-proven insights. A notable application of this compound is as a precursor in the synthesis of Tamoxifen and its derivatives, highlighting its significance in medicinal chemistry.[1]

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following section details the fundamental identifiers and physical characteristics of 4-(2-Chloroethoxy)benzophenone.

Nomenclature and Identifiers

-

Chemical Name: 4-(2-Chloroethoxy)benzophenone

-

Synonyms: [4-(2-Chloroethoxy)phenyl]-phenylmethanone[1]

-

CAS Number: 3439-73-4[1]

-

Molecular Formula: C₁₅H₁₃ClO₂[1]

-

Molecular Weight: 260.72 g/mol [1]

Chemical Structure

The structure features a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is para-substituted with a 2-chloroethoxy group. This ether linkage and the terminal alkyl chloride are key sites for further chemical modification.

Caption: Experimental workflow for physicochemical characterization.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is chosen over traditional melting point apparatus for its high precision, sensitivity, and ability to detect thermal transitions other than melting. It provides a thermodynamically accurate melting onset and peak temperature.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Chloroethoxy)benzophenone into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm, typically reported as the onset temperature.

Protocol: General Method for Spectroscopic Analysis

Trustworthiness: A consistent and logical approach to spectroscopic analysis ensures that the data is reliable and cross-validated. The following protocol outlines the standard procedures.

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). [2] * Acquire data in both positive and negative ion modes to ensure detection.

-

-

Infrared (IR) Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

-

Place a small amount of the solid directly onto the ATR crystal.

-

Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Section 4: Synthesis Pathway Overview

Understanding the synthesis of a compound provides context for potential impurities and informs its handling. 4-(2-Chloroethoxy)benzophenone is commonly prepared via a Williamson ether synthesis.

Caption: Synthesis of 4-(2-Chloroethoxy)benzophenone.

This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzophenone with a base, followed by nucleophilic attack on 1,2-dichloroethane. [3]The use of a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic reactants.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10263373, 4'-Chloro-2-hydroxy-benzophenone. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. [Link]

-

The Good Scents Company. 4-hydroxy-2-methyl acetophenone, 875-59-2. [Link]

-

Wikipedia. Benzophenone. [Link]

-

Pharmaffiliates. 4'-Chloro-2-hydroxy-benzophenone | CAS No : 2985-79-7. [Link]

-

El-Sayed, M. T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations. [Link]

- Google Patents. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

-

NIST. Benzophenone - NIST WebBook. [Link]

-

Valerio, Jr., L. G., et al. (2021). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals in Urine of Filipino Women. PMC - NIH. [Link]

- Google Patents.

-

NIST. Benzophenone, 4-dodecyloxy-2-hydroxy- - NIST WebBook. [Link]

-

NP-MRD. Showing NP-Card for Benzophenone (NP0001390). [Link]

-

RSC Publishing. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]

-

ResearchGate. STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. [Link]

-

Waters Corporation. Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143156, 4-(2-Chloroethoxy)benzaldehyde. [Link]

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. [Link]

-

PubMed Central. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Google Patents.

-

Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

-

Proprep. What is benzophenone ir spectrum?. [Link]

-

Bartleby. (2022). Benzophenone 'H-NMR and Enlarged Benzophenone 'H-NMR 4H 4H 2H 8. [Link]

-

PubMed. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. [Link]

-

Taylor & Francis. Benzophenone – Knowledge and References. [Link]

-

IP India. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]

-

NIST. Chemical Properties of Benzophenone, 4'-chloro-2-hydroxy-4-methoxy- (CAS 85-28-9). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

Sciencemadness Wiki. (2022). Benzophenone. [Link]

- Google Patents. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Brainly. (2023). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]

-

PubMed Central - NIH. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

Sources

- 1. 4-(2-Chloroethoxy)benzophenone | 3439-73-4 [chemicalbook.com]

- 2. UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone: Synthesis, Characterization, and Application

Introduction

4-(2-Chloroethoxy)benzophenone is a substituted diarylketone that serves as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Belonging to the benzophenone family, its structure incorporates a flexible chloroethoxy side chain, making it a versatile precursor for introducing more complex functionalities. While not an end-product itself, its role in multi-step organic synthesis is critical, particularly in the production of selective estrogen receptor modulators (SERMs). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and its primary application in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Molecular Structure

4-(2-Chloroethoxy)benzophenone is a white solid at room temperature, soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate[1][2]. Its core identity is defined by the molecular characteristics summarized below.

Key Identifiers and Properties

A compilation of the fundamental physicochemical data for 4-(2-Chloroethoxy)benzophenone is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | [4-(2-chloroethoxy)phenyl]-phenylmethanone | [3][4] |

| CAS Number | 3439-73-4 | [5][6] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [5] |

| Molecular Weight | 260.72 g/mol | [1][5] |

| Appearance | White Solid | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | [3] |

| InChIKey | JDXBAJHRIRDYNV-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular architecture consists of a central carbonyl group connecting two phenyl rings. One phenyl ring is unsubstituted, while the other is para-substituted with a 2-chloroethoxy group (-O-CH₂-CH₂-Cl). This ether linkage and the terminal chlorine atom are the key reactive sites for subsequent synthetic transformations.

Caption: Molecular structure of 4-(2-Chloroethoxy)benzophenone.

Synthesis Protocol

The most common and efficient synthesis of 4-(2-Chloroethoxy)benzophenone is achieved via Williamson ether synthesis, starting from 4-hydroxybenzophenone. The protocol described here utilizes a phase-transfer catalyst to facilitate the reaction between the hydrophilic phenoxide and the organic halide, leading to high yields.

Rationale for Reagent Selection

-

4-Hydroxybenzophenone: The foundational scaffold providing the benzophenone core and the hydroxyl group for etherification.

-

1,2-Dichloroethane: Serves as the source of the 2-chloroethyl group. Alternatives like 1-bromo-2-chloroethane or 2-chloroethanol can also be used[5].

-

Sodium Hydroxide (NaOH): A strong base used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming the more nucleophilic sodium phenoxide salt.

-

Benzyl tri-n-butylammonium bromide: A phase-transfer catalyst (PTC). The bulky, lipophilic quaternary ammonium cation pairs with the hydrophilic phenoxide anion, shuttling it from the aqueous phase (or solid surface) into the organic phase where it can react with the chloroalkane. This overcomes the mutual insolubility of the reactants and dramatically increases the reaction rate.

-

Water: Used as the solvent, making this a cost-effective and environmentally conscious choice compared to many organic solvents.

Experimental Workflow

Caption: General workflow for the synthesis of 4-(2-Chloroethoxy)benzophenone.

Step-by-Step Methodology

The following protocol is based on a reported synthesis with an 88% yield[5].

-

Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxybenzophenone, sodium hydroxide, and benzyl tri-n-butylammonium bromide in water.

-

Addition of Alkylating Agent: Add an excess of 1,2-dichloroethane to the mixture.

-

Reaction: Heat the biphasic mixture under vigorous stirring for approximately 18 hours. The elevated temperature is necessary to achieve a reasonable reaction rate.

-

Work-up: After the reaction period, cool the mixture to room temperature. The crude product may precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and the phase-transfer catalyst.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure, white 4-(2-Chloroethoxy)benzophenone.

Expected Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential. Based on the molecular structure, the following key features are expected.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the unsubstituted ring will appear as multiplets in the ~7.4-7.8 ppm range. The protons on the substituted ring will appear as two doublets (an AA'BB' system) around ~6.9-7.1 ppm and ~7.7-7.9 ppm. Crucially, two triplets corresponding to the methylene protons of the chloroethoxy group (-O-CH₂ -CH₂ -Cl) are expected around ~4.3 ppm and ~3.8 ppm, respectively.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon at ~195-197 ppm. Multiple signals will be present in the aromatic region (114-163 ppm). The two methylene carbons of the chloroethoxy group should appear at approximately 68 ppm (-O-C H₂) and 41 ppm (-C H₂-Cl)[7][8].

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found around 1650-1660 cm⁻¹ for benzophenones[9][10]. Other significant peaks will include C-O-C ether stretching vibrations (~1250 cm⁻¹) and aromatic C=C and C-H stretching vibrations[11].

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 260 should be observable. A key fragmentation pathway for benzophenones is the cleavage at the carbonyl group, which would lead to characteristic fragment ions such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77[3][6]. Another expected fragmentation would be the loss of the chloroethoxy side chain.

Application in Drug Development: Synthesis of Tamoxifen

The primary utility of 4-(2-Chloroethoxy)benzophenone is as a direct precursor to 4-(2-dimethylaminoethoxy)benzophenone, a key intermediate for the synthesis of Tamoxifen[1][2][6]. Tamoxifen is a non-steroidal SERM widely used in the treatment and prevention of estrogen receptor-positive breast cancer.

The conversion involves a nucleophilic substitution reaction where the chlorine atom is displaced by dimethylamine. This intermediate is then typically reacted with propiophenone in a McMurry coupling reaction to form the final Tamoxifen molecule[2].

Caption: Synthetic pathway from 4-(2-Chloroethoxy)benzophenone to Tamoxifen.

This two-step approach, beginning with the chloroethoxy intermediate, has been shown to improve the overall yield of Tamoxifen compared to a one-step McMurry reaction with the final dimethylaminoethoxy side chain already in place[2].

Safety and Handling

According to available Safety Data Sheets (SDS), 4-(2-Chloroethoxy)benzophenone is not classified as a hazardous substance under the Globally Harmonized System (GHS)[4]. However, as a matter of sound laboratory practice, it should be handled with care. Related compounds, such as 4-chlorobenzophenone and the parent benzophenone, are known to be irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[12][13].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the most current SDS for the specific material being handled before commencing any experimental work.

References

-

PubChemLite. 4-(2-chloroethoxy)benzophenone (C15H13ClO2). [Link]

-

LookChem. 4-(2-Chloroethoxy)benzophenone Safety Data Sheets(SDS). [Link]

-

Time-of-flight mass spectra of benzophenone, which is subject to a fast... - ResearchGate. [Link]

-

Brainly. [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]

-

Proprep. What is benzophenone ir spectrum?. [Link]

-

FT-IR spectra of benzophenone-containing PSEBS during... - ResearchGate. [Link]

-

Comparative FTIR spectra of benzophenone and the product of the... - ResearchGate. [Link]

- Google Patents.

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

PubMed. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. [Link]

-

Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with... - ResearchGate. [Link]

-

The Royal Society of Chemistry. An atom efficient synthesis of Tamoxifen. [Link]

-

ScienceDirect. Synthesis of lipidic tamoxifen. [Link]

-

The Royal Society of Chemistry. [Supporting Information] A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

-

NP-MRD. Showing NP-Card for Benzophenone (NP0001390). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. proprep.com [proprep.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloroethoxy)benzophenone

This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Chloroethoxy)benzophenone, a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen.[1] As drug development professionals and researchers, understanding the structural verification of such molecules is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural organic chemistry. The methodologies and interpretations presented herein are designed to serve as a practical reference for the unambiguous identification and characterization of this compound.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 4-(2-Chloroethoxy)benzophenone, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this class of compounds due to its excellent solubilizing properties and the presence of a well-defined solvent residual peak for spectral calibration.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 4-(2-Chloroethoxy)benzophenone is characterized by distinct regions corresponding to the aromatic protons and the aliphatic chloroethoxy side chain.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.81 | d (doublet) | 2H | H-2', H-6' | These protons are ortho to the carbonyl group on the unsubstituted ring, making them the most deshielded aromatic protons. |

| ~ 7.75 | d (doublet) | 2H | H-2, H-6 | These protons are ortho to the carbonyl on the substituted ring and are deshielded. |

| ~ 7.59 | t (triplet) | 1H | H-4' | The para proton on the unsubstituted ring is split into a triplet by its two meta neighbors. |

| ~ 7.49 | t (triplet) | 2H | H-3', H-5' | The meta protons on the unsubstituted ring. |

| ~ 6.98 | d (doublet) | 2H | H-3, H-5 | These protons are ortho to the electron-donating ethoxy group, shifting them significantly upfield compared to other aromatic protons. |

| ~ 4.25 | t (triplet) | 2H | -O-CH₂ -CH₂-Cl | Protons on the carbon attached to the oxygen are deshielded by the electronegative atom. They are split into a triplet by the adjacent -CH₂- group. |

| ~ 3.85 | t (triplet) | 2H | -O-CH₂-CH₂ -Cl | Protons on the carbon adjacent to the chlorine atom. They are split into a triplet by the neighboring -OCH₂- group. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The broad chemical shift range allows for clear resolution of carbons in different functional groups.[2]

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~ 195.5 | C=O | The carbonyl carbon of a diaryl ketone is highly deshielded and appears significantly downfield.[2] |

| ~ 163.0 | C-4 | This aromatic carbon is directly attached to the electron-donating oxygen atom of the ether, causing a strong downfield shift. |

| ~ 138.2 | C-1' | The quaternary carbon of the unsubstituted phenyl ring, attached to the carbonyl. |

| ~ 132.5 | C-2, C-6 | Aromatic carbons ortho to the carbonyl group on the substituted ring. |

| ~ 131.9 | C-4' | The para carbon on the unsubstituted ring. |

| ~ 130.1 | C-1 | The quaternary carbon of the substituted phenyl ring, attached to the carbonyl. |

| ~ 129.9 | C-2', C-6' | Aromatic carbons ortho to the carbonyl on the unsubstituted ring. |

| ~ 128.3 | C-3', C-5' | Aromatic carbons meta to the carbonyl on the unsubstituted ring. |

| ~ 114.2 | C-3, C-5 | Aromatic carbons ortho to the oxygen atom, which are shielded. |

| ~ 68.1 | -O-CH₂ - | The aliphatic carbon bonded to the highly electronegative oxygen atom. |

| ~ 41.5 | -CH₂ -Cl | The aliphatic carbon bonded to the chlorine atom. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Weigh approximately 10-20 mg of 4-(2-Chloroethoxy)benzophenone and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay (d1) of 1 second.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Set a spectral width of approximately 240 ppm.[2]

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations of sp² C-H bonds in the phenyl rings. |

| 2960-2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of the sp³ C-H bonds in the chloroethoxy group. |

| ~ 1660 | C=O Stretch | Diaryl Ketone | A strong, sharp absorption band characteristic of the carbonyl group conjugated to two aromatic rings. This is a key diagnostic peak.[3] |

| 1600, 1580, 1480 | C=C Stretch | Aromatic Ring | These absorptions are typical for the skeletal vibrations of the benzene rings. |

| ~ 1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | The asymmetric stretching of the ether linkage is typically strong and prominent. |

| ~ 1040 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) | The corresponding symmetric stretch of the ether group. |

| ~ 750 | C-Cl Stretch | Alkyl Halide | The carbon-chlorine bond stretch appears in the fingerprint region. |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (a few milligrams) of the solid 4-(2-Chloroethoxy)benzophenone powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum. Label the significant peaks.

FT-IR Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Expected Mass Spectrometry Data (EI-MS)

-

Molecular Formula: C₁₅H₁₃ClO₂

-

Molecular Weight: 260.06 g/mol

| m/z Value | Ion | Rationale |

| 260/262 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom. |

| 183 | [M - C₂H₄Cl]⁺ | Loss of the chloroethyl radical from the molecular ion. |

| 121 | [HOC₆H₄CO]⁺ | Cleavage alpha to the carbonyl group, retaining the substituted phenyl ring. |

| 105 | [C₆H₅CO]⁺ | The benzoyl cation, a very common and stable fragment from benzophenone derivatives resulting from alpha-cleavage.[4] |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of CO from the benzoyl fragment. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, providing both separation and mass analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 280 °C in splitless mode to ensure complete volatilization.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This ensures good separation and elution of the compound.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of 4-(2-Chloroethoxy)benzophenone. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. FT-IR confirms the presence of key functional groups, notably the diaryl ketone and aryl-alkyl ether moieties. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a critical requirement in research and pharmaceutical development.

References

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Available at: [Link]

-

Analytical Methods Committee, Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzophenone - the NIST WebBook. Available at: [Link]

-

NP-MRD. Showing NP-Card for Benzophenone (NP0001390). Available at: [Link]

-

ResearchGate. Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Available at: [Link]

-

Chemistry Central Journal. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Available at: [Link]

-

ResearchGate. Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available at: [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Available at: [Link]

-

Proprep. What is benzophenone ir spectrum?. Available at: [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of Benzophenone Derivatives

This guide provides a comprehensive exploration of the photophysical properties of benzophenone and its derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing the unique photochemical behavior of these compounds, offering practical insights into their characterization and application.

The Benzophenone Chromophore: A Foundation of Photochemistry

Benzophenone is a cornerstone of organic photochemistry, primarily due to its highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity in many environments.[1][2] This remarkable efficiency stems from the close energy spacing and favorable orbital overlap between the singlet and triplet manifolds.

Upon absorption of ultraviolet (UV) light, a benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state. The lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, resulting in an n→π* transition.[2] A higher energy π→π* transition is also present. The relative energies of these states are crucial to the photophysics of benzophenone and are sensitive to the surrounding environment.

The Jablonski Diagram: Visualizing Photophysical Pathways

The energetic landscape and transitions of benzophenone can be visualized using a Jablonski diagram. This diagram illustrates the electronic states and the various radiative and non-radiative processes that can occur following photoexcitation.

Caption: Jablonski diagram for benzophenone illustrating key photophysical processes.[3][4][5]

Modulating Photophysical Properties: The Role of Substituents

The true versatility of benzophenone in photochemical applications arises from the ability to tune its properties through the introduction of substituents on its phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the n,π* and π,π* states, thereby influencing the absorption spectra, triplet lifetimes, and quantum yields.

The Logic of Substituent Effects

The influence of substituents can be rationalized by considering their electronic effects on the benzophenone core.

Caption: Influence of substituents on the benzophenone core and its properties.

Quantitative Effects of Substituents

The following table summarizes the impact of various substituents on key photophysical parameters of benzophenone derivatives.

| Substituent | Position | λmax (n→π*) (nm) | Triplet Lifetime (τT) (µs) | Triplet Quantum Yield (ΦT) | Reference(s) |

| H | - | ~340 | ~5-10 (in benzene) | ~1.0 | [6] |

| 4-CH₃ | para | ~345 | - | ~1.0 | [7] |

| 4-OCH₃ | para | ~350 | - | ~1.0 | [7] |

| 4-NH₂ | para | ~380 | - | ~0.2 | [7] |

| 4-NO₂ | para | ~330 | - | ~1.0 | [7] |

| 4-F | para | ~340 | - | ~1.0 | [7] |

| 4-Cl | para | ~345 | - | ~1.0 | [7] |

Note: Specific values for triplet lifetime can vary significantly with solvent and experimental conditions. The data presented here are illustrative of general trends.

Electron-donating groups tend to cause a red-shift (bathochromic shift) in the n→π* absorption band, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift).[7] The triplet quantum yield remains high for many derivatives, with the notable exception of strongly electron-donating groups like the amino group, which can introduce alternative deactivation pathways.

The Influence of the Environment: Solvent Effects

The solvent environment plays a critical role in dictating the photophysical behavior of benzophenone derivatives. The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in absorption and emission spectra.

The n→π* transition of benzophenone exhibits a characteristic blue-shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with the solvent, which lowers the energy of the ground state more than the excited state. Conversely, the π→π* transition often shows a red-shift (bathochromic shift) in polar solvents due to the greater stabilization of the more polar excited state.

Quantitative Solvent Effects

| Solvent | Dielectric Constant (ε) | n→π* λmax (nm) | π→π* λmax (nm) |

| n-Hexane | 1.88 | ~345 | ~250 |

| Acetonitrile | 37.5 | ~338 | ~255 |

| Ethanol | 24.5 | ~335 | ~253 |

| Water | 80.1 | ~330 | ~260 |

Data compiled from various sources and represents general trends.

Experimental Characterization of Benzophenone Derivatives

A thorough understanding of the photophysical properties of benzophenone derivatives requires a suite of spectroscopic techniques. This section provides detailed, step-by-step methodologies for the most critical of these experiments.

Caption: General experimental workflow for characterizing benzophenone derivatives.

Synthesis of Substituted Benzophenones: Representative Protocols

4.1.1. Synthesis of 4-Methoxybenzophenone (Electron-Donating Group)

This procedure describes a Friedel-Crafts acylation reaction.

-

Reactant Preparation: Dissolve anisole (1 equivalent) and benzoyl chloride (1 equivalent) in a suitable solvent such as hexane.[8]

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred reaction mixture at room temperature.[8]

-

Reaction: Stir the mixture for an additional 15-30 minutes.

-

Workup: Decant the solvent and carefully hydrolyze the residue with a mixture of ice and dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent like dichloromethane and wash with water.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by washing with pentane.[8]

4.1.2. Synthesis of 4-Nitrobenzophenone (Electron-Withdrawing Group)

This procedure also utilizes a Friedel-Crafts acylation.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.[9]

-

Acyl Chloride Addition: At 0 °C, add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.[9]

-

Substrate Addition: Following the acyl chloride addition, add benzene (1 equivalent) dropwise at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature.

-

Quenching: Quench the reaction with ice and concentrated hydrochloric acid.

-

Workup and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic layers. After drying and concentrating, the crude product can be purified by recrystallization from ethanol or column chromatography.[9]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the n→π* and π→π* transitions.

Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[10]

-

Sample Preparation: Prepare a stock solution of the benzophenone derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration. Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).[10]

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.[11] Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum, lifetime (τp), and quantum yield (Φp). These measurements are typically performed at low temperatures (e.g., 77 K) to minimize non-radiative decay processes.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a solvent that forms a clear glass at low temperatures (e.g., a 4:1 ethanol/methanol mixture). The concentration should be low enough to avoid aggregation and inner-filter effects.

-

Degassing: Degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

Low-Temperature Measurement: Place the sample in a quartz tube and immerse it in a liquid nitrogen-filled dewar that is placed in the sample compartment of a spectrofluorometer equipped with a phosphorescence accessory.[12]

-

Emission Spectrum: Excite the sample at a wavelength corresponding to its absorption maximum and scan the emission spectrum. Use a shutter or pulsed light source to discriminate between short-lived fluorescence and long-lived phosphorescence.[12]

-

Lifetime Measurement: Use a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a time-resolved detector to measure the decay of the phosphorescence intensity over time. Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).

-

Quantum Yield Determination: Measure the phosphorescence quantum yield relative to a known standard or using an integrating sphere.[13][14] For the relative method, compare the integrated phosphorescence intensity of the sample to that of a standard with a known phosphorescence quantum yield under identical experimental conditions.

Transient Absorption Spectroscopy

Objective: To directly observe the triplet-triplet (T-T) absorption, determine the triplet lifetime (τT), and calculate the triplet quantum yield (ΦT).

Protocol:

-

Experimental Setup: A transient absorption spectrometer typically consists of a pump laser to excite the sample and a probe light source (often a white light continuum) to monitor changes in absorption. The time delay between the pump and probe pulses is varied to track the kinetics of the transient species.[15]

-

Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.6 at the pump excitation wavelength in the cuvette being used. Degas the solution to remove oxygen.

-

Data Acquisition: Excite the sample with a laser pulse at a wavelength where the molecule absorbs. Record the difference in the absorbance of the probe light before and after the pump pulse at various time delays. This generates a three-dimensional data set of change in absorbance versus wavelength and time.[16]

-

Data Analysis:

-

Spectral Identification: The transient absorption spectrum will show a ground-state bleach (a negative signal at the wavelengths of ground-state absorption) and a positive signal corresponding to the T-T absorption.

-

Kinetic Analysis: Select a wavelength corresponding to the maximum of the T-T absorption and plot the change in absorbance as a function of time. Fit this kinetic trace to an exponential decay function to determine the triplet lifetime (τT).

-

Quantum Yield Determination: The triplet quantum yield can be determined by the comparative method, using a standard with a known triplet quantum yield (e.g., benzophenone in benzene, ΦT ≈ 1).[1] The end-of-pulse transient absorbance of the sample and the standard are compared under identical excitation conditions.

-

Conclusion

The photophysical properties of benzophenone derivatives are a rich and multifaceted area of study with significant implications for both fundamental research and practical applications. The ability to systematically tune these properties through synthetic modification of the benzophenone core, coupled with a deep understanding of environmental effects, provides a powerful toolkit for the design of novel photosensitizers, photoinitiators, and molecular probes. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these important molecules, enabling researchers to unlock their full potential in a wide range of scientific disciplines.

References

-

PrepChem. Synthesis of 4-methoxybenzophenone. [Link]

-

SciSpace. Method for preparing 4-nitrobenzophenone type compound (2018). [Link]

- Google Patents. CN108440299A - A method of preparing 4- nitro benzophenone class compounds.

-

ResearchGate. Jablonski diagram of benzophenone at the different levels of theory... [Link]

- Google Patents. US4483986A - 4-Nitrobenzophenone compounds.

-

JoVE. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. [Link]

-

Edinburgh Instruments. Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. [Link]

-

ResearchGate. Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41 | Request PDF. [Link]

- Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.

-

ResearchGate. (a) Simplified Jablonski diagram of benzophenone illustrating its... [Link]

-

European Patent Office. Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1. [Link]

-

Reddit. An Introduction to Transient Absorption Spectroscopy for a Non-Spectroscopist : r/chemistry. [Link]

- Unknown Source. Molecular Fluorescence and Phosphorescence Spectrometry. [Source not available]

-

Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

ScienceDirect. Transient absorption experimental set-up with femtosecond time resolution. Femto. [Link]

-

ACS Publications. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | The Journal of Physical Chemistry A. [Link]

-

PMC - NIH. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. [Link]

-

Avantes. Introduction to Transient Absorption Spectroscopy. [Link]

-

ResearchGate. Analysis of Ultrafast Transient Absorption Spectroscopy Data using Integrative Data Analysis Platform: 1. Data Processing, Fitting, and Model Selection. [Link]

-

Royal Society of Chemistry. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... [Link]

-

YouTube. How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. [Link]

-

Chemistry LibreTexts. Jablonski diagram. [Link]

-

JASCO Global. Phosphorescence measurement. [Link]

-

Slideshare. Phosphorescence principle, instrumentation, limitation, application. [Link]

-

ChemWiki. Jablonski diagram. [Link]

-

Wikipedia. Jablonski diagram. [Link]

-

AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

-

YouTube. UV/Vis spectroscopy - Khan Academy Organic Chemistry. [Link]

-

Vilniaus universitetas. Fluorescence and phosphorescence quantum yield determination using integrating sphere and by comparing with etalon material methods. [Link]

-

ResearchGate. Comprehensive data analysis of femtosecond transient absorption spectra: A review | Request PDF. [Link]

-

MDPI. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. [Link]

-

Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

-

Royal Society of Chemistry. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

Andor - Oxford Instruments. Introduction to Transient Spectroscopy and its applications. [Link]

-

PMC - NIH. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. [Link]

-

Royal Society of Chemistry. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications. [Link]

-

PMC - NIH. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

-

PubMed. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. [Link]

-

HORIBA. What are Luminescence Quantum Yields?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. edinst.com [edinst.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. azooptics.com [azooptics.com]

- 12. jasco-global.com [jasco-global.com]

- 13. jascoinc.com [jascoinc.com]

- 14. jascoinc.com [jascoinc.com]

- 15. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]

- 16. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(2-Chloroethoxy)benzophenone: A Pivotal Intermediate in Pharmaceutical Synthesis

Introduction: The Architectural Significance of a Benzophenone Core

In the landscape of medicinal chemistry and drug development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular frameworks. 4-(2-Chloroethoxy)benzophenone, a derivative of the ubiquitous benzophenone scaffold, stands out as a quintessential example of such a pivotal building block.[1][2][3] Its structure, featuring a diarylketone core appended with a reactive chloroethoxy side chain, offers a unique combination of stability and controlled reactivity. This guide provides an in-depth exploration of 4-(2-Chloroethoxy)benzophenone, from its fundamental properties and synthesis to its critical applications as a precursor in the synthesis of high-value pharmaceutical agents, most notably Tamoxifen and its derivatives.[4] For researchers and drug development professionals, a thorough understanding of this intermediate is essential for leveraging its synthetic potential to accelerate the path to novel therapeutics.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are foundational to its successful application in multi-step synthesis. 4-(2-Chloroethoxy)benzophenone is a solid at room temperature, and its characteristics are well-defined by a combination of physical constants and spectroscopic data.

Table 1: Physicochemical Properties of 4-(2-Chloroethoxy)benzophenone

| Property | Value | Source |

| CAS Number | 3439-73-4 | [4][5] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [5] |

| Molecular Weight | 260.72 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in search results | |

| Boiling Point | Data not consistently available in search results | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water. | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings. The ethoxy side chain will be identifiable by two triplet signals corresponding to the -OCH₂- and -CH₂Cl groups, each integrating to 2H.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C=O) typically in the downfield region (~195 ppm), along with distinct signals for the aromatic carbons and the two aliphatic carbons of the chloroethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ketone carbonyl stretch (νC=O), typically appearing around 1650-1670 cm⁻¹. Other key signals include C-O ether stretching and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (260.72). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would confirm the compound's identity.

Synthesis: The Williamson Etherification Route

The most common and efficient method for preparing 4-(2-Chloroethoxy)benzophenone is via a Williamson ether synthesis. This reaction involves the etherification of 4-hydroxybenzophenone with a suitable two-carbon electrophile bearing a chlorine atom.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for maximizing yield and purity.

-

Starting Material: 4-Hydroxybenzophenone is the ideal precursor, providing the core benzophenone structure and a reactive hydroxyl group for etherification.

-

Alkylating Agent: While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often a better choice as the bromine atom is a more effective leaving group than chlorine under Sₙ2 conditions, facilitating a more efficient initial reaction.

-

Base: A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone. This generates the more nucleophilic phenoxide anion necessary for the reaction to proceed.

-

Phase-Transfer Catalyst (PTC): The reaction involves an aqueous phase (containing the base and phenoxide) and an organic phase (containing the alkylating agent). A PTC, such as benzyl tri-n-butylammonium bromide, is essential.[5] The PTC transports the phenoxide anion from the aqueous phase to the organic phase, enabling it to react with the alkylating agent, thereby dramatically increasing the reaction rate.

Reaction Mechanism

-

Acid-Base Reaction: The hydroxide ion (OH⁻) from NaOH removes the acidic proton from the hydroxyl group of 4-hydroxybenzophenone, forming the sodium phenoxide salt and water.

-

Nucleophilic Substitution (Sₙ2): The negatively charged oxygen of the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromo-2-chloroethane. This attack occurs from the backside, displacing the bromide ion (the leaving group) in a single concerted step to form the new C-O ether bond.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzophenone (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), benzyl tri-n-butylammonium bromide (0.05 eq), and water.[5]

-

Reaction Initiation: While stirring vigorously, add a solution of sodium hydroxide (1.5 eq) in water dropwise to the mixture.

-

Heating: Heat the reaction mixture to reflux (heating under gentle boiling) and maintain for 12-18 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane.

-

Purification: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Chloroethoxy)benzophenone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(2-Chloroethoxy)benzophenone.

Application as a Pivotal Intermediate in Drug Synthesis

The true value of 4-(2-Chloroethoxy)benzophenone lies in the reactivity of its terminal chlorine atom. This functionality serves as a handle for introducing amine-containing side chains, a common motif in many pharmacologically active molecules.

Core Application: Precursor to Tamoxifen Analogs

4-(2-Chloroethoxy)benzophenone is a known intermediate in the preparation of Tamoxifen and its derivatives.[4] The synthesis involves the reaction of the chloroethoxy group with an appropriate amine, forming a more complex ether-amine structure which is a key pharmacophore.

Illustrative Reaction Mechanism: Amine Alkylation

The conversion of 4-(2-Chloroethoxy)benzophenone to a tertiary amine derivative, a key step in building molecules like Tamoxifen, proceeds via a second Sₙ2 reaction.

-

Nucleophilic Attack: A nucleophilic amine (e.g., dimethylamine) attacks the carbon atom bonded to the chlorine.

-

Chloride Displacement: The amine's lone pair of electrons forms a new C-N bond, simultaneously breaking the C-Cl bond and displacing the chloride ion as the leaving group.

-

Deprotonation: A final deprotonation step (if a primary or secondary amine is used) yields the final ether-amine product.

Logical Pathway Diagram

Caption: Role of the intermediate in building a complex pharmaceutical agent.

Analytical Quality Control